molecular formula C12H19NO2 B14275700 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol CAS No. 152429-25-9

1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol

Cat. No.: B14275700
CAS No.: 152429-25-9
M. Wt: 209.28 g/mol
InChI Key: ODVNVVXLZAALLK-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol is an organic compound with significant relevance in various scientific fields. This compound is characterized by the presence of a phenyl group, an amino group, and two hydroxyl groups attached to a propane backbone. Its unique structure allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of phenylacetone with isopropylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the process is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol exerts its effects involves interactions with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol’s unique combination of functional groups allows it to participate in a broader range of chemical reactions and applications compared to its analogs. Its structural features enable specific interactions with molecular targets, making it valuable in various research and industrial contexts .

Properties

CAS No.

152429-25-9

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-phenyl-3-(propan-2-ylamino)propane-1,2-diol

InChI

InChI=1S/C12H19NO2/c1-9(2)13-8-11(14)12(15)10-6-4-3-5-7-10/h3-7,9,11-15H,8H2,1-2H3

InChI Key

ODVNVVXLZAALLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C(C1=CC=CC=C1)O)O

Origin of Product

United States

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